Tert-butyl 4-formylpiperidine-1-carboxylate

Overview

Description

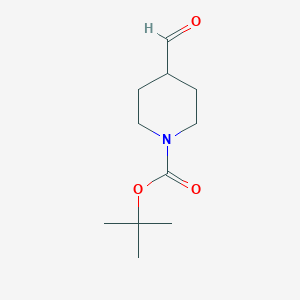

Tert-butyl 4-formylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol . It is also known by other names such as 1-Boc-piperidine-4-carboxaldehyde and 4-Formylcyclohexanecarboxylic acid tert-butyl ester . This compound is a white to off-white solid that is used as an intermediate in organic synthesis and pharmaceutical research .

Mechanism of Action

Target of Action

It has been used in the synthesis of selective gpr119 agonists . GPR119 is a G protein-coupled receptor that plays a crucial role in glucose homeostasis and lipid metabolism .

Mode of Action

As a precursor in the synthesis of GPR119 agonists, it may contribute to the activation of this receptor, leading to the stimulation of intracellular signaling pathways .

Result of Action

It has been reported to decrease the intake of calories in a binge-eating protocol in female rats, and exert an anxiolytic effect in male rats .

Biochemical Analysis

Biochemical Properties

It is known to be used in the synthesis of GPR119 selective agonists . GPR119 is a G protein-coupled receptor that is expressed in pancreatic β-cells and intestinal L cells, and its activation stimulates the release of insulin and glucagon-like peptide-1 (GLP-1), respectively . Therefore, the interaction of 1-Boc-4-piperidinecarboxaldehyde-derived compounds with GPR119 could have significant implications for glucose homeostasis and the treatment of type II diabetes .

Cellular Effects

In a study conducted on Wistar rats, 1-Boc-4-piperidinecarboxaldehyde was found to decrease the intake of calories from a succulent hyper-caloric food in a binge-eating protocol in female rats . This suggests that 1-Boc-4-piperidinecarboxaldehyde or its derivatives may influence cellular processes related to energy metabolism and appetite regulation .

Molecular Mechanism

Given its use in the synthesis of GPR119 agonists, it is plausible that its effects at the molecular level may involve the activation of GPR119 and the subsequent stimulation of insulin and GLP-1 release .

Dosage Effects in Animal Models

In animal models, specifically Wistar rats, 1-Boc-4-piperidinecarboxaldehyde has been shown to decrease calorie intake in a dose-dependent manner . More comprehensive studies are needed to fully understand the dosage effects of this compound, including any threshold effects and potential toxic or adverse effects at high doses.

Metabolic Pathways

The specific metabolic pathways that 1-Boc-4-piperidinecarboxaldehyde is involved in are not well-characterized. Given its role in the synthesis of GPR119 agonists, it may influence pathways related to glucose homeostasis and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for preparing tert-butyl 4-formylpiperidine-1-carboxylate involves the condensation reaction between piperidine-4-carboxaldehyde and tert-butyl chloroformate (TBAC) under basic conditions . The reaction typically proceeds as follows:

Reactants: Piperidine-4-carboxaldehyde and tert-butyl chloroformate.

Conditions: Basic conditions, often using a base such as potassium tert-butoxide (KOtBu).

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-formylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The formyl group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

Reduction: NaBH4, LiAlH4, or other reducing agents.

Substitution: Nucleophiles such as amines or alcohols under suitable conditions.

Major Products Formed:

Oxidation: Tert-butyl 4-carboxypiperidine-1-carboxylate.

Reduction: Tert-butyl 4-hydroxymethylpiperidine-1-carboxylate.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 4-formylpiperidine-1-carboxylate is used as a reactant in the synthesis of various organic compounds, including Pim-1 inhibitors, selective GPR119 agonists for type II diabetes, and M-tropic (R5) HIV-1 replication inhibitors .

Biology and Medicine: In biological and medical research, this compound is used as an intermediate in the synthesis of HDAC inhibitors and selective 5-HT6 antagonists, which have potential therapeutic applications .

Industry: In the industrial sector, this compound is used as a building block for the synthesis of complex molecules and pharmaceuticals .

Comparison with Similar Compounds

1-Boc-4-piperidinecarboxaldehyde: Similar structure with a formyl group at the 4-position.

N-Boc-4-piperidineacetaldehyde: Contains a formylmethyl group instead of a formyl group.

1-Boc-4-(4-formylphenyl)piperazine: Contains a formyl group attached to a phenyl ring.

Uniqueness: Tert-butyl 4-formylpiperidine-1-carboxylate is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various biologically active compounds. Its tert-butyl ester group provides stability and ease of handling in synthetic processes .

Biological Activity

Tert-butyl 4-formylpiperidine-1-carboxylate (TBFP) is a chemical compound with significant implications in biological and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Overview of this compound

- Chemical Formula : CHNO

- Molecular Weight : 213.27 g/mol

- CAS Number : 137076-22-3

TBFP serves as an intermediate in the synthesis of various bioactive compounds, including selective GPR119 agonists and HDAC inhibitors, which are crucial for treating metabolic disorders and certain cancers.

Target Receptors

TBFP is primarily known for its role in synthesizing GPR119 agonists. GPR119 is a G protein-coupled receptor that plays a vital role in glucose metabolism and appetite regulation.

Mode of Action

The activation of GPR119 by TBFP derivatives leads to:

- Increased insulin secretion : This helps regulate blood glucose levels.

- Stimulation of GLP-1 release : Glucagon-like peptide-1 (GLP-1) enhances insulin sensitivity and reduces appetite.

Animal Studies

Research involving Wistar rats has demonstrated that TBFP can significantly influence feeding behavior:

- Caloric Intake Reduction : In a binge-eating model, TBFP administration resulted in decreased caloric intake among female rats, suggesting its potential as an anti-obesity agent.

- Anxiolytic Effects : Male rats exhibited reduced anxiety-like behaviors when treated with TBFP, indicating possible neuroprotective properties.

Synthesis and Applications

TBFP is synthesized through the condensation of piperidine-4-carboxaldehyde with tert-butyl chloroformate under basic conditions. This method has been optimized for yield and purity in industrial applications.

| Synthesis Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Condensation | Piperidine-4-carboxaldehyde + tert-butyl chloroformate | Basic conditions (e.g., KOtBu) | High |

Case Studies

- GPR119 Agonists : TBFP derivatives have been shown to activate GPR119, leading to enhanced insulin secretion and reduced food intake in rodent models .

- HDAC Inhibitors : As an intermediate, TBFP contributes to the synthesis of HDAC inhibitors that have shown promise in cancer therapy by altering gene expression profiles .

Toxicity and Safety Profile

While TBFP exhibits beneficial biological activities, safety assessments indicate potential irritative effects:

Properties

IUPAC Name |

tert-butyl 4-formylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-9(8-13)5-7-12/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUQEWCJWDGCRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363885 | |

| Record name | tert-Butyl 4-formylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137076-22-3 | |

| Record name | tert-Butyl 4-formylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-formylpiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary focus of the research paper regarding Tert-butyl 4-formylpiperidine-1-carboxylate?

A1: The paper primarily focuses on understanding how different green solvents influence the electronic properties and reactivity of this compound. The study utilizes theoretical calculations to investigate these interactions. []

Q2: Why is understanding the influence of green solvents on this compound's properties important?

A2: Gaining insights into how green solvents affect the electronic properties and reactivity of this compound can be valuable for several reasons:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.